Hafnium oxide

Descripción general

Descripción

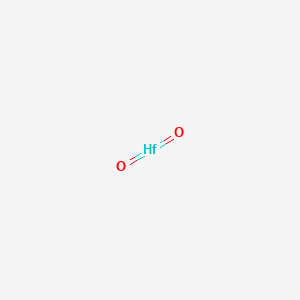

Hafnium Oxide, also known as hafnia, is an inorganic compound with the formula HfO2. It is a colorless solid and is one of the most common and stable compounds of hafnium . It is an electrical insulator with a band gap of 5.3~5.7 eV . It is used in optical coatings and as a refractory material because of its high melting point . It is also used as a gate insulator in field-effect transistors due to its high dielectric constant .

Synthesis Analysis

Hafnium Oxide nanoparticles can be synthesized by the sol-gel technique . The influence of copper concentration can lead to morphological and structural changes in the obtained nanoparticles . Another method of synthesis is the hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH .Molecular Structure Analysis

There is a controversy over whether the rhombohedral phase of hafnium oxide belongs to the R3 or R3m space group . The origin of polarization in these two rhombohedral phases has not been comparatively elucidated .Chemical Reactions Analysis

During the hafnium dioxide atomic layer deposition on indium arsenide, the ligand exchange model of the ALD process for the removal of native oxide on the semiconductor and the simultaneous formation of the first hafnium dioxide layer must be significantly revised .Physical And Chemical Properties Analysis

The optical band gap and the refractive index of the HfO2 films increase with the increase of oxidation temperature . The presence of monoclinic HfO2 structure was identified by XRD for the films oxidized at 600 °C .Aplicaciones Científicas De Investigación

Ferroelectric Field-Effect Transistors (FeFETs)

Hafnium oxide-based FeFETs have garnered significant attention due to their unique combination of super-steep logical switching and low-power non-volatile memory functions. These devices hold promise for post-Moore integrated circuit innovations, offering higher energy efficiency and larger integration scales . Researchers are actively investigating the physical understanding and performance optimization of hafnium oxide-based ferroelectric films, as well as their integration into logic-in-memory architectures and artificial synapses for neuromorphic computing.

High-K Dielectric in Advanced Semiconductor Devices

Hafnium oxide serves as a high-K dielectric material in advanced metal oxide semiconductor devices. For instance, it has been employed as a gate insulator in field-effect transistors, replacing traditional silicon oxide. Its excellent dielectric properties make it suitable for use in dynamic random-access memory (DRAM) capacitors and other cutting-edge electronic components .

Next-Generation Memory Devices

Scientists and engineers have been investigating hafnium oxide’s ferroelectric features to enhance high-performance computing. Leveraging its ferroelectric properties, researchers aim to develop advanced memory devices that offer improved speed, reliability, and scalability. These efforts could revolutionize memory technology in the near future .

Resistive Random-Access Memory (ReRAM)

Hafnium oxide-based ReRAM devices have shown promise for energy-efficient switching. Researchers explore source density of states engineering and other techniques to enhance switching behavior. These devices could play a vital role in future memory architectures .

Safety and Hazards

Direcciones Futuras

Hafnium Oxide is being leveraged for the next generation of computing memory . Its ferroelectric properties suggest that these materials could be pivotal in developing new nonvolatile memory technologies . Scientists are advancing the use of Hafnium Oxide for the next generation of non-volatile computing memory, offering significant advantages over existing technologies .

Mecanismo De Acción

Target of Action

Hafnium oxide (HfO2) is primarily targeted for use in semiconductor applications . It is known for its unique properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross section . These properties make it an attractive material for the continuous down-scaling of integrated circuits .

Mode of Action

Hafnium oxide nanoparticles are synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) nanoparticles or monoclinic hafnium oxide (m-HfO2) nanoparticles is related to their crystal cell structure, thermodynamic and kinetic stabilities . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .

Biochemical Pathways

The polarization switching pathway in ferroelectric hafnia is a key area of study . The switching pathway involves a transient tetragonal-like local structure, as oxygen ions shift in locations and remain within their parent hafnium polyhedra .

Pharmacokinetics

This suggests that the formation of HfO2 nanoparticles is controlled by the surface-deposition reaction , which could potentially influence its bioavailability.

Result of Action

Hafnium oxide displays ferroelectricity, meaning it can store data for extended periods even without power . This characteristic suggests that these materials could be pivotal in developing new nonvolatile memory technologies . Moreover, the formation of HfO2 nanoparticles was obviously promoted and the size was reduced by the addition of seeds .

Propiedades

IUPAC Name |

dioxohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBYAVZURUTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Hf]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfO2 | |

| Record name | Hafnium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Hafnium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893204 | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hafnium(IV) oxide | |

CAS RN |

12055-23-1, 37230-85-6 | |

| Record name | Hafnium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12055-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

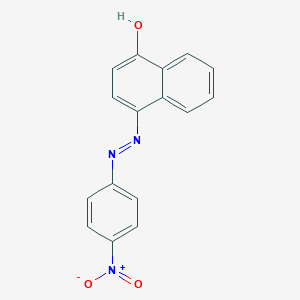

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)